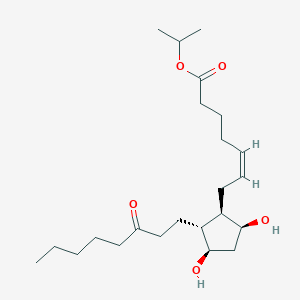

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

概要

説明

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester: is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various biological processes, including inflammation and reproduction .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester typically involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase. This step must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . The reaction conditions often include specific temperature and pH settings to ensure the stability and activity of the enzymes involved.

Industrial Production Methods: : Industrial production of this compound may involve large-scale enzymatic reactions under controlled conditions. The use of bioreactors to maintain optimal conditions for enzyme activity is common. Additionally, purification steps such as solid-phase extraction and chromatography are employed to isolate the desired product .

化学反応の分析

Types of Reactions: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds to single bonds.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products: : The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

科学的研究の応用

Ophthalmic Applications

1. Treatment of Glaucoma and Ocular Hypertension

Unoprostone isopropyl ester is primarily utilized as a topical ocular hypotensive agent. It acts by increasing the outflow of aqueous humor in the eye, thereby reducing intraocular pressure (IOP). Clinical studies have demonstrated that a 0.12% solution of unoprostone effectively lowers IOP in patients with open-angle glaucoma and ocular hypertension, outperforming some traditional therapies .

2. Mechanism of Action

The mechanism involves the activation of FP receptors, leading to enhanced uveoscleral outflow. Studies have shown that unoprostone can inhibit contractions induced by endothelin-1 in isolated retinal arterioles at low concentrations, further supporting its role in ocular health .

Reproductive Health Applications

1. Role in Infertility Studies

Research has indicated that the concentration of 13,14-dihydro-15-keto PGF2α is significantly altered in peritoneal fluid from infertile patients, particularly those with endometriosis. Elevated levels of this metabolite have been associated with unexplained infertility, suggesting a potential biomarker for diagnosing reproductive issues .

2. Labor Induction

The compound has been studied for its effects during labor. Elevated plasma concentrations of 13,14-dihydro-15-keto PGF2α have been observed during late stages of labor and following pharmacological induction methods, indicating its potential role in monitoring and managing labor progression .

Inflammatory Response Assessment

1. Index of Lipid Peroxidation

The development of a radioimmunoassay for measuring 15-keto-dihydro-PGF2α has provided insights into its application as an index of lipid peroxidation during inflammatory conditions. This assay has been validated in animal models and could serve as a valuable tool in studying various inflammatory diseases .

Comparative Data Table

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving patients with open-angle glaucoma demonstrated that treatment with unoprostone isopropyl ester led to a statistically significant reduction in IOP compared to baseline measurements. Patients reported minimal side effects, making it a viable option for long-term management .

Case Study 2: Infertility Assessment

In a study assessing peritoneal fluid from women with unexplained infertility, researchers found that higher concentrations of 13,14-dihydro-15-keto PGF2α correlated with clinical outcomes. This suggests its utility as a diagnostic marker in reproductive health assessments .

作用機序

The mechanism of action of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses, such as inflammation and uterine contractions . The molecular targets include prostaglandin receptors like FP receptors, which are involved in mediating the effects of prostaglandins .

類似化合物との比較

Similar Compounds

Prostaglandin F2alpha: The parent compound, which has similar biological activities but differs in its chemical structure.

15-Keto-prostaglandin F2alpha: Another metabolite in the prostaglandin pathway, differing by the presence of a keto group at the 15th position.

Uniqueness: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is unique due to its specific structural modifications, which confer distinct biological activities. Its isopropyl ester group enhances its stability and bioavailability compared to its parent compound .

生物活性

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester (PGF2α-IE) is a significant derivative of prostaglandin F2alpha, widely recognized for its biological activities, particularly in ocular pharmacology. This article explores its biological activity, mechanisms of action, and clinical implications, supported by diverse research findings and case studies.

- Molecular Formula : C20H25O5

- CAS Number : 2738376-88-8

- Structure : PGF2α-IE is characterized by its cyclopentane ring and specific side chains that influence its biological activity.

PGF2α-IE primarily acts through the activation of specific prostaglandin receptors (EP receptors), which mediate various physiological responses. The compound has been shown to:

- Reduce intraocular pressure (IOP) by enhancing aqueous humor outflow.

- Influence vascular permeability and inflammatory responses through its effects on vascular smooth muscle and endothelial cells.

1. Ocular Effects

PGF2α-IE has been extensively studied for its role in managing glaucoma. Research indicates that:

- IOP Reduction : Topical application significantly reduces IOP in various mammalian species, including humans. A study demonstrated a reduction of IOP by approximately 4 to 6 mmHg after administration of 0.5 µg doses twice daily over eight days, compared to placebo .

- Dose-Response Relationship : The efficacy varies with dosage; repeated low doses (1–5 µg) were found to be more effective than higher single doses .

| Dose (µg) | Mean IOP Reduction (mmHg) | Duration of Effect (hours) |

|---|---|---|

| 1 | 4 | 12 |

| 5 | 6 | 24 |

| 10 | Variable | Shorter |

2. Role in Wound Healing

Emerging research highlights the involvement of PGF2α-IE in skin wound healing processes:

- Eicosanoid Pathways : Eicosanoids like PGF2α are implicated in modulating inflammation and promoting healing. They enhance macrophage activity and keratinocyte proliferation, crucial for tissue repair .

- Clinical Implications : In diabetic models, PGF2α derivatives have shown promise in accelerating wound closure and reducing inflammation through the activation of PPARγ pathways in macrophages .

Case Study 1: Glaucoma Management

A randomized controlled trial involving patients with open-angle glaucoma demonstrated that adding PGF2α-IE to existing treatments significantly improved IOP control compared to placebo. Patients reported a mean reduction of 4.5 mmHg with minimal side effects such as conjunctival hyperemia .

Case Study 2: Pregnancy Monitoring in Giant Pandas

Research on giant pandas indicated that urinary levels of PGFM (the metabolite of PGF2α) could effectively monitor pregnancy status. Variations in PGFM levels correlated with gestational changes, suggesting potential applications in wildlife conservation efforts .

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEIMGKBZAEAEM-KKWQAXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。